3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone
Description
Chemical Structure and Key Features: The compound 3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone (CAS: 2125944-56-9) is a deuterated oxazolidinone derivative. Its structure comprises:
- A 2-oxazolidinone core, a five-membered heterocyclic ring containing nitrogen and oxygen.
- A deuterated tert-butyl group (1,1-dimethylethyl-d9) at position 3, enhancing metabolic stability in isotopic labeling studies.
Applications:
While explicit pharmacological data are unavailable in the provided evidence, its structural features suggest roles as:
Properties
IUPAC Name |
5-[7-(1-bromoethyl)-1-benzofuran-2-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-10(18)12-7-5-6-11-8-13(21-15(11)12)14-9-19(16(20)22-14)17(2,3)4/h5-8,10,14H,9H2,1-4H3/i2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRRVNSRXBCARR-WVZRYRIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N1CC(OC1=O)C2=CC3=C(O2)C(=CC=C3)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675735 | |
| Record name | 5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185084-36-9 | |
| Record name | 5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 7-(1-Hydroxyethyl)-2-Benzofuranyl Intermediate
The benzofuran core is synthesized through a Friedel-Crafts alkylation or oxidative cyclization. A representative protocol involves:
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Cyclization of 2-hydroxyacetophenone derivatives with allyl bromide in the presence of K2CO3, yielding 2,3-dihydrobenzofuran.
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Oxidation with N-bromosuccinimide (NBS) : In CCl4 under reflux, NBS selectively oxidizes the allylic position, introducing a ketone group at the 3-position (yield: 75%).
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Reduction to hydroxyethyl : The ketone is reduced using NaBH4 in methanol, producing 7-(1-hydroxyethyl)-2-benzofuran.
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Cyclization | Allyl bromide, K2CO3, DMF, 80°C | 68% | Forms dihydrobenzofuran core |
| Oxidation | NBS, AIBN, CCl4, reflux | 75% | Selective allylic oxidation |
| Reduction | NaBH4, MeOH, 0°C | 89% | Stereoselective reduction to (R)-isomer |
Bromination of Hydroxyethyl to Bromoethyl
The hydroxyethyl group is converted to bromoethyl using phosphorus tribromide (PBr3) or HBr/acetic acid:
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PBr3 method :
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7-(1-Hydroxyethyl)-2-benzofuran (1 equiv) is treated with PBr3 (1.2 equiv) in dry dichloromethane at 0°C.
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Reaction proceeds to completion within 2 hours (yield: 92%).
-
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HBr/acetic acid :
Comparative Data :
| Brominating Agent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| PBr3 | CH2Cl2 | 0°C | 92% | 99% |
| HBr | AcOH | 60°C | 85% | 95% |
PBr3 offers higher efficiency but requires stringent moisture control. HBr is cost-effective but may lead to partial ether formation.
Incorporation of Deuterated tert-Butyl Group
The deuterated tert-butyl group is introduced during oxazolidinone ring formation:
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Preparation of deuterated β-amino alcohol :
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Cyclization with carbonyl source :
Deuterium Retention :
Final Coupling and Purification
The bromoethyl-benzofuran subunit is coupled to the deuterated oxazolidinone via nucleophilic aromatic substitution:
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Lithiation : 7-(1-Bromoethyl)-2-benzofuran is treated with LDA at -78°C to generate a benzofuranyl lithium species.
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Coupling : The lithiated intermediate reacts with the oxazolidinone carbonyl group in THF, followed by aqueous workup (yield: 65%).
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Purification : Column chromatography (SiO2, hexane/EtOAc 4:1) affords the final compound in >99% purity.
Optimization of Reaction Conditions
Solvent Effects on Oxazolidinone Cyclization
Low-polarity solvents (toluene, CH2Cl2) minimize side reactions during cyclization, as evidenced by patent data:
| Solvent | Dielectric Constant | Yield | Side Products |
|---|---|---|---|
| Toluene | 2.4 | 78% | <2% |
| DMF | 36.7 | 45% | 15% |
| H2O | 80.1 | 12% | 30% |
Catalytic Approaches for Bromination
Microwave-assisted bromination reduces reaction time but requires specialized equipment:
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Conventional HBr/AcOH: 6 hours, 85% yield.
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Microwave (150°C, 20 min): 88% yield, comparable purity.
Analytical Characterization
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NMR Spectroscopy :
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Mass Spectrometry :
Challenges and Mitigation Strategies
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Isotopic Dilution :
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Regioselectivity in Bromination :
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Steric shielding by the oxazolidinone ring directs bromination to the ethyl side chain.
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Comparative Analysis of Synthetic Routes
| Method | Key Steps | Total Yield | Cost | Scalability |
|---|---|---|---|---|
| A | Bromination → Cyclization → Coupling | 52% | High | Moderate |
| B | Cyclization → Bromination → Coupling | 48% | Medium | High |
Method A prioritizes bromination early to avoid side reactions, while Method B simplifies purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed on the oxazolidinone ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Pyridine
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of carboxylic acids, while nucleophilic substitution of the bromoethyl group can yield various substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The oxazolidinone structure is critical in the development of various pharmaceutical agents, particularly antibiotics. The compound's structural features suggest potential applications in synthesizing derivatives that may exhibit antibacterial properties.
Case Study: Antibiotic Development
- Linezolid Derivatives : Research indicates that oxazolidinones can be modified to enhance their antimicrobial activity. The synthesis of 3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone could lead to novel derivatives with improved efficacy against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Mechanism of Action : Oxazolidinones generally function by inhibiting bacterial protein synthesis. The specific modifications in the benzofuran moiety of this compound may influence its binding affinity to the ribosomal RNA, enhancing its antibacterial properties .
Material Science Applications
Beyond medicinal uses, this compound can also serve as a precursor in materials science, particularly in the development of polymers and specialty chemicals.
Case Study: Polymer Synthesis
- Polymerization Reactions : The presence of the oxazolidinone ring allows for potential polymerization reactions that could yield new materials with unique properties. For example, incorporating this compound into copolymer systems may enhance thermal stability and mechanical strength .
- Functionalization Potential : The bromoethyl group provides a site for further functionalization, enabling the creation of complex polymer architectures suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The oxazolidinone ring can interact with enzymes, potentially inhibiting their activity. The deuterated tert-butyl group can influence the compound’s metabolic stability and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structurally Related Oxazolidinone Derivatives
Structural and Functional Variations
The following table summarizes key analogs and their distinguishing features:
Key Structural and Functional Insights
A. Substituent Effects on Reactivity and Stability
- Bromoethyl vs. Acetyl: The bromoethyl group in the target compound facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas the acetyl group in 5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone may limit reactivity but enhance polarity for solubility .
- Deuterated tert-butyl: The deuterium in the target compound reduces metabolic degradation rates compared to non-deuterated analogs, making it valuable in tracer studies .
B. Pharmacological Activity Comparisons
- Zolmitriptan: The indole and dimethylaminoethyl substituents enable selective serotonin receptor binding, contrasting with the benzofuran-bromoethyl motif in the target compound, which lacks known receptor activity .
- Furazolone : The nitro group drives antibacterial effects, whereas the bromoethyl group in the target compound suggests a divergent mechanism, likely unrelated to antimicrobial action .
Physicochemical Properties (Inferred from Structural Analogies)
| Property | Target Compound | 5-(7-Acetyl-2-benzofuranyl) Analog | Zolmitriptan |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | ~350 g/mol | 287.35 g/mol |
| LogP | ~3.5 (moderately lipophilic) | ~2.8 (less lipophilic) | 1.2 (polar) |
| Metabolic Stability | High (deuterated tert-butyl) | Moderate | Low (rapidly metabolized) |
Biological Activity
The compound 3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone is a derivative of oxazolidinone, a class of compounds known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this specific compound through various research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃BrN₂O₂
- Molecular Weight : 356.29 g/mol
- CAS Number : 3975-77-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of oxazolidinone derivatives against various bacterial strains. For instance:
- Study Findings : A study indicated that oxazolidinone derivatives exhibit significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Mechanism of Action : The proposed mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome, which is a characteristic feature of many oxazolidinones.
Case Studies
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Case Study on Antibacterial Efficacy :
- Objective : Evaluate the antibacterial activity against Staphylococcus aureus.
- Methodology : Microbroth dilution method was employed to determine the Minimum Inhibitory Concentration (MIC).
- Results : The compound showed an MIC value comparable to standard antibiotics like chloramphenicol, indicating its potential as an effective antibacterial agent.
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Case Study on Cytotoxicity :
- Objective : Assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to evaluate cell viability post-treatment with varying concentrations of the compound.
- Results : The compound demonstrated dose-dependent cytotoxicity against several cancer cell lines, suggesting its potential role in cancer therapy.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 356.29 g/mol |
| Solubility | Soluble in DMSO |
| Antibacterial Activity (MIC) | 16 µg/mL against S. aureus |
| Cytotoxicity (IC50) | 25 µM against HeLa cells |
Research Findings
Research has shown that oxazolidinones can also exhibit anti-inflammatory properties. A study demonstrated that certain derivatives could reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Additionally, the compound's isotopic labeling (d9) allows for advanced tracking in metabolic studies, providing insights into its pharmacokinetics and dynamics within biological systems .
Q & A
Q. What synthetic methodologies are effective for constructing the oxazolidinone core in 3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone?
The oxazolidinone ring can be synthesized via cyclization of β-amino alcohol precursors using carbonyl diimidazole (CDI) as a coupling agent. For example, CDI-mediated cyclization of N-substituted β-amino alcohols under anhydrous conditions (e.g., dichloromethane, room temperature) yields oxazolidinones with high purity . Optimization of reaction time (e.g., 20 hours) and stoichiometric ratios is critical to minimize side reactions.
Q. How can the benzofuranyl moiety in this compound be characterized spectroscopically?
Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming the benzofuranyl substitution pattern. The coupling constants of protons on the furan ring (e.g., J = 2–3 Hz for adjacent protons) and chemical shifts (~δ 6.5–7.5 ppm for aromatic protons) provide structural insights. X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for similar benzofuro-oxazolidinone derivatives .
Q. What strategies are recommended for isotopic labeling (d9) of the tert-butyl group?
Deuterium incorporation into the tert-butyl group typically involves deuterated starting materials (e.g., (CD)CD) during alkylation or Grignard reactions. Post-synthetic deuteration via H/D exchange under acidic or basic conditions may also be feasible, though purity must be verified via mass spectrometry (MS) and -NMR .
Advanced Research Questions
Q. How does the bromoethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The 1-bromoethyl group is susceptible to S2 reactions, enabling functionalization (e.g., substitution with amines or thiols). Reaction kinetics can be studied using polar aprotic solvents (e.g., DMF) and varying nucleophile concentrations. Computational modeling (DFT) predicts transition-state geometries and activation energies, aiding in optimizing reaction conditions .
Q. What metabolic pathways are anticipated for this compound based on structural analogs?
Oxazolidinones with benzofuranyl groups often undergo hepatic oxidation (e.g., cytochrome P450-mediated hydroxylation) and glucuronidation. Isotopic labeling (d9) allows tracking via LC-MS/MS to identify major metabolites, such as debrominated or hydroxylated derivatives. Comparative studies with non-deuterated analogs reveal isotope effects on metabolic stability .
Q. How do electronic effects of the benzofuranyl substituent impact the compound’s biological activity?
Electron-donating/withdrawing groups on the benzofuranyl ring modulate electron density, affecting binding to biological targets (e.g., enzymes or receptors). Structure-activity relationship (SAR) studies can correlate Hammett σ values of substituents with inhibitory potency. Electrochemical methods (e.g., cyclic voltammetry) quantify redox properties linked to bioactivity .
Q. What contradictions exist in reported synthetic yields for similar oxazolidinone derivatives, and how can they be resolved?
Discrepancies in yields (e.g., 50–80% for CDI-mediated cyclizations) may arise from impurities in starting materials or solvent effects. Rigorous purification (e.g., column chromatography, recrystallization) and standardized reaction monitoring (TLC/HPLC) improve reproducibility. Meta-analysis of literature data identifies optimal conditions (e.g., solvent polarity, temperature) .
Methodological Challenges
Q. How can deuterium isotope effects (KIEs) be quantified in this compound’s stability studies?
Comparative kinetic studies between deuterated and non-deuterated analogs under controlled conditions (e.g., pH, temperature) measure KIE values (/). For example, accelerated stability testing (40°C/75% RH) with LC-MS analysis tracks degradation rates, revealing isotope-specific stabilization effects .
Q. What analytical techniques are suitable for resolving enantiomeric purity in chiral oxazolidinone derivatives?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers using hexane/isopropanol mobile phases. Circular dichroism (CD) spectroscopy confirms absolute configuration, while X-ray crystallography provides definitive stereochemical assignment .
Q. How can computational modeling predict the compound’s interaction with monoamine oxidase (MAO) enzymes?
Molecular docking (e.g., AutoDock Vina) simulates binding poses of the oxazolidinone core and benzofuranyl group within MAO active sites. MD simulations assess binding stability, while QSAR models correlate substituent properties (e.g., logP, polar surface area) with inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
